N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
N'-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide is a structurally complex molecule featuring a hybrid pharmacophore design. Its core structure integrates a 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl moiety, a pyridine-4-carbonyl-substituted piperidine, and an ethanediamide linker. This compound is hypothesized to target enzymes or receptors associated with inflammatory or metabolic pathways, leveraging the sulfonyl group’s electron-withdrawing properties and the pyridine-piperidine scaffold’s bioavailability .
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-17-3-4-20(29-11-2-14-35(29,33)34)15-21(17)27-23(31)22(30)26-16-18-7-12-28(13-8-18)24(32)19-5-9-25-10-6-19/h3-6,9-10,15,18H,2,7-8,11-14,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVRUPASYKRHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, including antimicrobial, antitumor, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazolidine moiety : Imparts unique biological properties.
- Pyridine and piperidine components : Suggest potential interactions with various biological targets.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide |
| Molecular Weight | Not specified in the sources |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of key bacterial enzymes.
Case Study:
A study conducted on a series of thiazolidine derivatives, including this compound, demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL against various strains of bacteria .
Antitumor Activity
The compound has also shown promise in antitumor activity . In vitro assays indicated that it inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
A molecular docking study revealed that the compound binds effectively to the active sites of several cancer-related proteins, suggesting its potential as a lead for anticancer drug development .
Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes, including:
- Cholinesterase : Implicated in neurodegenerative diseases.
- Aldose Reductase : Relevant for diabetic complications.
Table 1: Enzyme Inhibition Data
The predicted mechanisms of action for the biological activities of this compound include:
Comparison with Similar Compounds
Table 1: Comparative Properties
- Solubility: The pyridine-4-carbonyl group may enhance aqueous solubility compared to purely aromatic analogues, though the thiazolidinone’s sulfone group could reduce membrane permeability .
- Target Selectivity: The ethanediamide linker in the target compound may enable dual-target engagement (e.g., kinase and protease inhibition), whereas simpler 4-anilidopiperidines are often mono-target agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
